

Spectroscopic Analysis of Tris(hydroxymethyl)nitromethane: A Technical Guide

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Compound of Interest

Compound Name: *Tris(hydroxymethyl)nitromethane*

Cat. No.: *B093346*

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This technical guide provides an in-depth analysis of the spectroscopic properties of **Tris(hydroxymethyl)nitromethane** (THNM), a versatile organic compound with applications ranging from organic synthesis to materials science. This document outlines the key spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a structured format for clarity and comparative analysis. Detailed experimental protocols for these techniques are also provided, alongside a visualization of the compound's synthesis pathway.

Core Spectroscopic Data

The following tables summarize the quantitative spectroscopic data for **Tris(hydroxymethyl)nitromethane**, facilitating a clear understanding of its structural characteristics.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nucleus	Solvent	Chemical Shift (δ) ppm	Description
^1H	DMSO- d_6	5.50	Broad, exchangeable signal corresponding to the three hydroxyl (-OH) protons.[1]
^1H	DMSO- d_6	3.60–3.45	Signal for the six methylene (-CH ₂) protons of the hydroxymethyl groups.[1]
^{13}C	DMSO- d_6	92.5	Resonance of the central quaternary carbon atom attached to the nitro group (-NO ₂).[1]
^{13}C	DMSO- d_6	60.8	Resonance for the three equivalent carbon atoms of the hydroxymethyl (-CH ₂ OH) groups.[1]

Table 2: Infrared (IR) Spectroscopy Data

Vibrational Mode	Wavenumber (cm ⁻¹)	Appearance
O–H stretch	3300	Broad
C–H stretch	2940	-
Asymmetric –NO ₂ stretch	1560	-
Symmetric –NO ₂ stretch	1380	-
C–O stretch	1050	-

Data sourced from EvitaChem.[1]

Table 3: Mass Spectrometry (MS) Data

m/z	Ion	Description
151	$[\text{C}_4\text{H}_9\text{NO}_5]^+\bullet$	Molecular ion peak. [1]
134	$[\text{M}-\text{OH}]^+$	Fragment resulting from the loss of a hydroxyl group. [1]
104	$[\text{M}-\text{NO}_2]^+$	Fragment resulting from the loss of the nitro group. [1]
57	$[\text{C}_3\text{H}_5\text{O}]^+$	Fragment resulting from cleavage of C–N and C–O bonds. [1]

Table 4: Crystallographic Data

Parameter	Value
Crystal System	Triclinic
Space Group	P1
C–N Bond Length	1.52 Å
C–O Bond Length	1.43 Å
O–H⋯O Hydrogen Bond Length	2.60–2.80 Å
Density	1.5652 g/cm ³

Data sourced from EvitaChem.[\[1\]](#)

Experimental Protocols

The following sections detail the methodologies for the key spectroscopic analyses of **Tris(hydroxymethyl)nitromethane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of **Tris(hydroxymethyl)nitromethane**.

Methodology:

- **Sample Preparation:** A small quantity of **Tris(hydroxymethyl)nitromethane** is dissolved in deuterated dimethyl sulfoxide (DMSO- d_6). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a standard NMR spectrometer (e.g., a 300 MHz instrument).[\[2\]](#)
- **^1H NMR Acquisition:** The ^1H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral data is then processed, including Fourier transformation, phase correction, and baseline correction.
- **^{13}C NMR Acquisition:** The ^{13}C NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ^{13}C NMR due to the lower natural abundance of the ^{13}C isotope.
- **Data Analysis:** The chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to TMS. The integration of the ^1H NMR signals is used to determine the relative number of protons for each signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **Tris(hydroxymethyl)nitromethane**.

Methodology:

- **Sample Preparation (KBr Pellet Method):** A small amount of finely ground **Tris(hydroxymethyl)nitromethane** is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- **Acquisition:** A background spectrum of a blank KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the FTIR spectrum is collected. The spectrum is typically recorded over the range of $4000\text{--}400\text{ cm}^{-1}$.

- **Data Analysis:** The positions of the absorption bands (in wavenumbers, cm^{-1}) are correlated with the characteristic vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

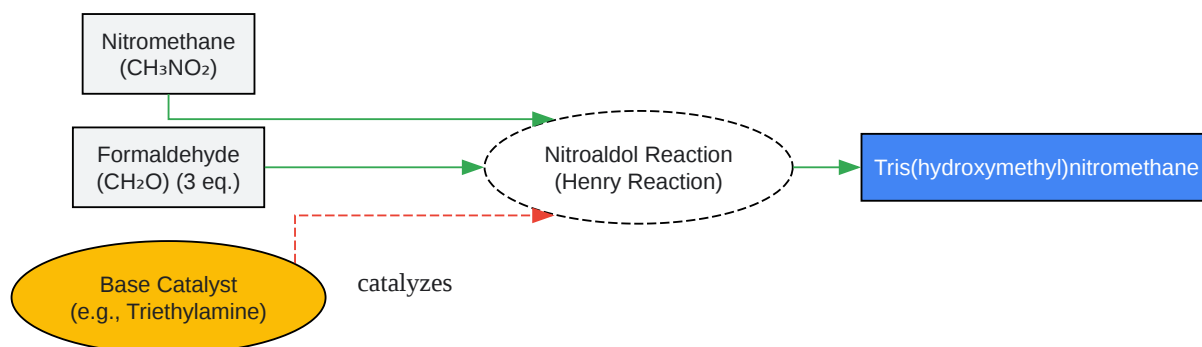
Objective: To determine the molecular weight and fragmentation pattern of **Tris(hydroxymethyl)nitromethane**.

Methodology:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
- **Ionization (Electron Ionization - EI):** In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 75 eV), leading to the formation of a molecular ion and various fragment ions.^[1]
- **Mass Analysis:** The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- **Detection:** The separated ions are detected, and their relative abundance is plotted against their m/z ratio to generate a mass spectrum.
- **Data Analysis:** The peak with the highest m/z value is identified as the molecular ion peak, which corresponds to the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.

Synthesis of Tris(hydroxymethyl)nitromethane

Tris(hydroxymethyl)nitromethane is synthesized via a base-catalyzed condensation reaction between nitromethane and formaldehyde. This reaction is a classic example of a nitroaldol (Henry) reaction.

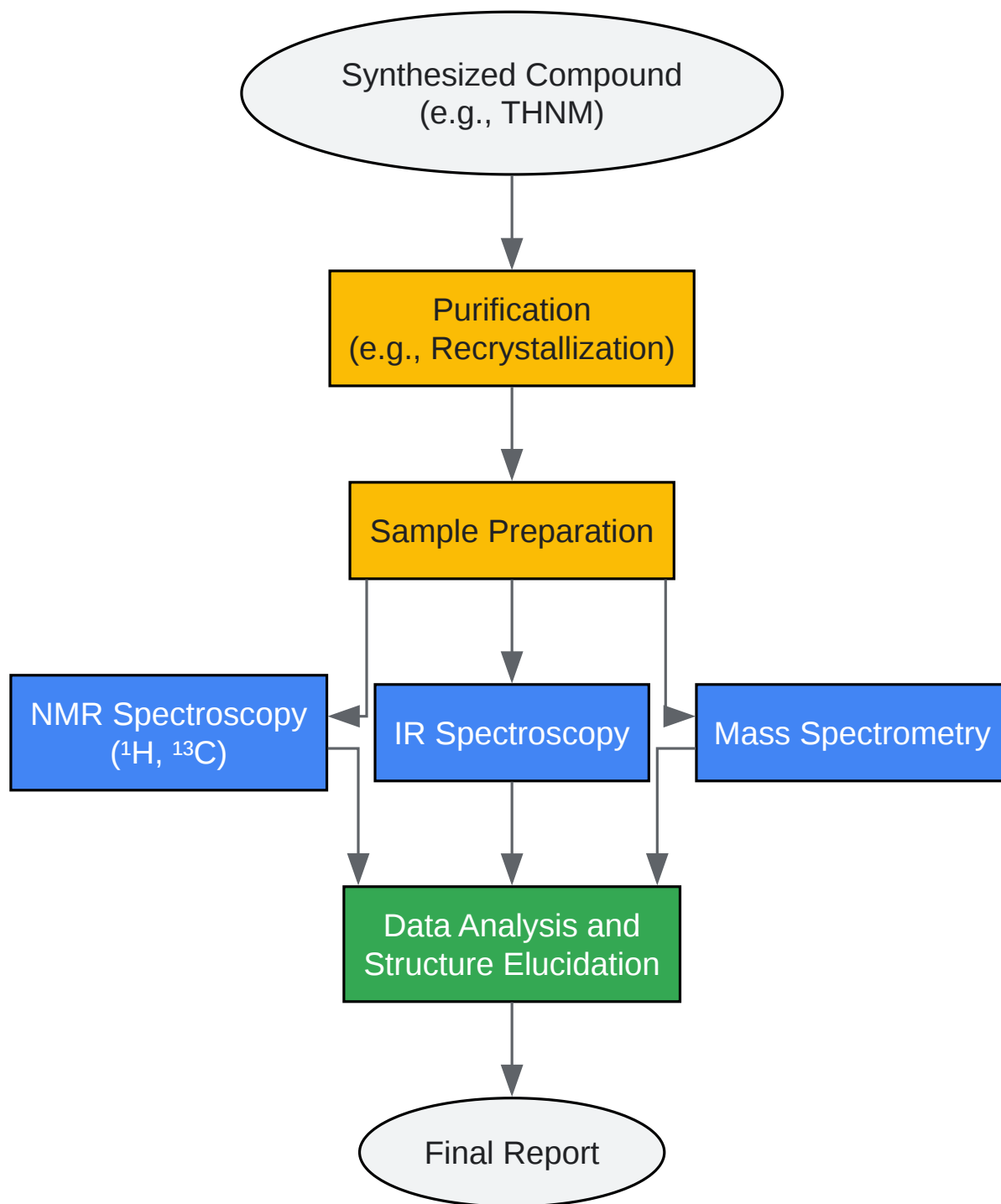


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Caption: Synthesis of **Tris(hydroxymethyl)nitromethane**.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like **Tris(hydroxymethyl)nitromethane**.



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Caption: General workflow for spectroscopic analysis.

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